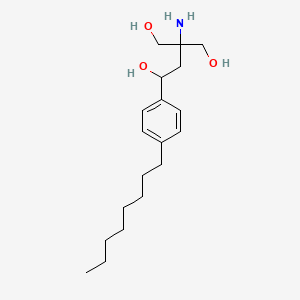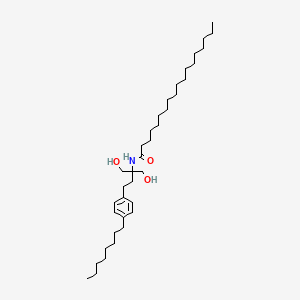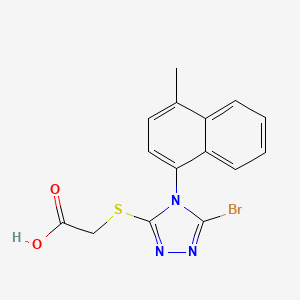
Coco Alkyldimethyl Betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coco Alkyldimethyl Betaine (CAB) is a surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is derived from coconut oil and is known for its mildness and ability to produce a rich lather. These ingredients are reported to function as hair and skin conditioning agents, antistatic agents, surfactants-cleansing agents, and viscosity-increasing agents in cosmetic products .
Synthesis Analysis
Despite the name cocoamidopropyl betaine, the molecule is not synthesized from betaine. Instead, it is produced in a two-step manner, beginning with the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) .Molecular Structure Analysis
Coco Alkyldimethyl Betaine is a fatty acid amide containing a long hydrocarbon chain at one end and a polar group at the other. This allows Coco Alkyldimethyl Betaine to act as a surfactant and as a detergent .Physical And Chemical Properties Analysis
Coco Alkyldimethyl Betaine is a liquid at room temperature, colorless to pale yellow . It is soluble in water and stable . It is easily oxidized .Applications De Recherche Scientifique
Cosmetic Industry Applications
Coco Alkyldimethyl Betaine is widely used in the cosmetic industry due to its properties as a surfactant and conditioning agent. It functions effectively in hair and skin care products, providing gentle cleansing and conditioning benefits. This compound is particularly valued for its ability to reduce the irritation potential of other surfactants, making it suitable for use in products designed for sensitive skin .
Antimicrobial Activity
Research has shown that Coco Alkyldimethyl Betaine exhibits pronounced antimicrobial activity. Studies have indicated its effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is noted to increase with the chain length of alkyl betaines, highlighting its potential use in developing new antimicrobial agents.
Enhanced Topical Drug Delivery
The compound has been utilized in the design of “green” nanoemulsions for enhanced topical delivery of drugs. For instance, it has been used to improve the transdermal delivery of bakuchiol, a natural compound with retinol-like effects. Coco Alkyldimethyl Betaine’s role as a surfactant in these formulations is crucial for creating stable nanoemulsions that can effectively deliver active ingredients through the skin .
Stabilization of Lipid Carriers
In the field of drug delivery, Coco Alkyldimethyl Betaine has been employed as a component for stabilizing lipid carriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These carriers are used for encapsulating and delivering various pharmaceuticals, and the betaine surfactants help to ensure their colloidal stability and efficacy .
Green Chemistry
Coco Alkyldimethyl Betaine aligns with the principles of green chemistry, which emphasizes the use of environmentally safe ingredients and sustainable production methods. Its application in creating eco-friendly formulations for pharmaceutical and cosmetic products is a testament to its compatibility with green chemistry initiatives .
Surfactant Properties in Various Formulations
Due to its amphoteric nature, Coco Alkyldimethyl Betaine serves as an effective surfactant in a range of formulations. It can act as a foaming agent, an emulsifier, and a viscosity-increasing agent, making it a valuable ingredient in the development of diverse products, from personal care items to industrial cleaners .
Mécanisme D'action
Target of Action
Coco Alkyldimethyl Betaine, also known as Betaines, coco alkyldimethyl , is primarily targeted at the surface of various materials, including human skin and hair . It acts as a surfactant, meaning it reduces the surface tension of a liquid, allowing it to spread out more easily . This makes it a key ingredient in many personal care products such as shampoos, shower gels, and detergents .
Mode of Action
Coco Alkyldimethyl Betaine interacts with its targets by adhering to the surface of the material it is applied to . As an amphoteric surfactant, it contains both positive and negative charges, allowing it to bind to a wide range of materials . This property enables it to effectively remove dirt and oil, resulting in a clean surface . Additionally, it has been shown to reduce staining by ethanol amines, silicone, and other compounds due to its amphoteric properties .
Biochemical Pathways
For instance, it serves as a methyl donor in the methionine cycle, which is crucial for many cellular functions . .
Result of Action
The primary result of Coco Alkyldimethyl Betaine’s action is the effective removal of dirt and oil from the surface to which it is applied, resulting in a clean surface . It also has the ability to reduce staining by various compounds . In personal care products, this leads to cleaner skin and hair, and in cleaning products, it results in cleaner surfaces .
Action Environment
The action of Coco Alkyldimethyl Betaine can be influenced by various environmental factors. For instance, it is often used in long-life materials with a low release rate, such as flooring, furniture, toys, and construction materials . The specific environment in which it is used can impact its efficacy and stability.
Safety and Hazards
Coco Alkyldimethyl Betaine is harmful if swallowed and causes skin irritation and serious eye damage . The Cosmetic Ingredient Review Expert Panel concluded that alkyl betaines were safe as cosmetic ingredients in the present practices of use and concentration, when formulated to be non-irritating .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Coco Alkyldimethyl Betaine can be achieved through a two-step process. The first step involves the reaction of coconut oil with dimethylamine to form Coco Alkyldimethylamine. The second step involves the reaction of Coco Alkyldimethylamine with sodium chloroacetate to form Coco Alkyldimethyl Betaine.", "Starting Materials": [ "Coconut oil", "Dimethylamine", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Coconut oil is reacted with dimethylamine in the presence of a catalyst such as sodium hydroxide to form Coco Alkyldimethylamine.", "Step 2: Coco Alkyldimethylamine is then reacted with sodium chloroacetate in the presence of a base such as sodium hydroxide to form Coco Alkyldimethyl Betaine." ] } | |
Numéro CAS |
68424-94-2 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Betaines, coco alkyldimethyl; Alkyl(C8-C18) aminobetaine; Betaine, Kokos-alkyldimethyl-; N-(Cocoalkyl)-N,N-dimethylbetaine; N-coco-N-dimethylcarboxymethylene betaines |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)

